![molecular formula C21H25N3O3S B2717178 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034391-86-9](/img/structure/B2717178.png)

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

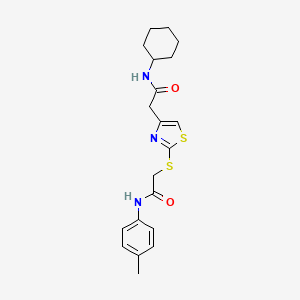

The compound appears to contain a benzo[b]thiophen-3-yl group , a dimethylamino group , and a 2,3-dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea linkage . The presence of the benzo[b]thiophen-3-yl, dimethylamino, and 2,3-dimethoxyphenyl groups would likely influence the compound’s shape and electronic structure .Chemical Reactions Analysis

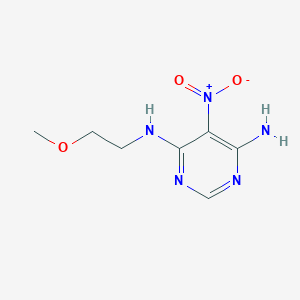

The reactivity of this compound would be influenced by the functional groups present . For example, the dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

Some general properties can be inferred from the functional groups present. For example, the presence of a dimethylamino group could make the compound basic . The compound might also have significant aromatic character due to the benzo[b]thiophen-3-yl and 2,3-dimethoxyphenyl groups .Wissenschaftliche Forschungsanwendungen

Antiacetylcholinesterase Activity

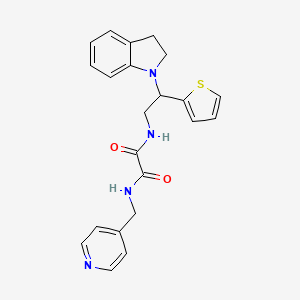

Flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. It was found that certain spacers and substitutions are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc et al., 1995).

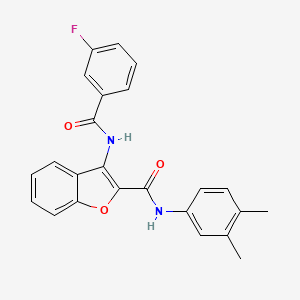

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas via the Lossen rearrangement, mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcases a method for converting carboxylic acids into ureas. This process, which involves intermediate hydroxamic acids, provides a good yield without racemization under mild conditions. This synthetic route could be relevant for producing various urea derivatives for scientific research, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).

Pharmacological Activities of Benzo[b]thiophen Derivatives

Studies on benzo[b]thiophen derivatives, including analogs of tryptamine and heteroauxin, have provided insights into the synthesis and pharmacological properties of these compounds. Such research outlines the preparation methods and potential pharmacological applications, including their activities related to neurotransmission and plant growth regulation (Chapman et al., 1969).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activities. These compounds have shown promising antiproliferative action, suggesting potential applications in cancer research and therapy (Esteves-Souza et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-24(2)17(15-13-28-19-11-6-5-8-14(15)19)12-22-21(25)23-16-9-7-10-18(26-3)20(16)27-4/h5-11,13,17H,12H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRNNRBIWKPULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)